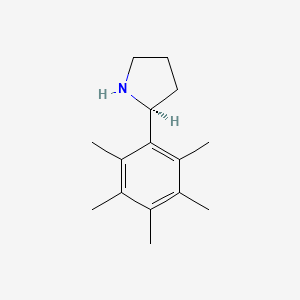
(S)-2-(2,3,4,5,6-Pentamethylphenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(2,3,4,5,6-Pentamethylphenyl)pyrrolidine is a chiral compound characterized by the presence of a pyrrolidine ring attached to a highly methylated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2,3,4,5,6-Pentamethylphenyl)pyrrolidine typically involves the reaction of a suitable pyrrolidine derivative with a pentamethylphenyl halide under basic conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) or dimethylformamide (DMF), and bases such as sodium hydride or potassium tert-butoxide are employed to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2,3,4,5,6-Pentamethylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the pyrrolidine ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in THF or DMF.
Major Products
The major products formed from these reactions include oxidized derivatives such as ketones and carboxylic acids, reduced derivatives, and substituted pyrrolidine compounds.
Scientific Research Applications
(S)-2-(2,3,4,5,6-Pentamethylphenyl)pyrrolidine has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-2-(2,3,4,5,6-Pentamethylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or bind to receptors with high specificity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
®-2-(2,3,4,5,6-Pentamethylphenyl)pyrrolidine: The enantiomer of the compound, differing in its spatial arrangement.
2-(2,3,4,5,6-Pentamethylphenyl)pyrrolidine: The racemic mixture containing both enantiomers.
2-(2,3,4,5,6-Tetramethylphenyl)pyrrolidine: A similar compound with one less methyl group on the phenyl ring.
Uniqueness
(S)-2-(2,3,4,5,6-Pentamethylphenyl)pyrrolidine is unique due to its high degree of methylation and chiral nature, which confer specific chemical and biological properties that are distinct from its analogs
Properties
Molecular Formula |
C15H23N |
|---|---|
Molecular Weight |
217.35 g/mol |
IUPAC Name |
(2S)-2-(2,3,4,5,6-pentamethylphenyl)pyrrolidine |
InChI |
InChI=1S/C15H23N/c1-9-10(2)12(4)15(13(5)11(9)3)14-7-6-8-16-14/h14,16H,6-8H2,1-5H3/t14-/m0/s1 |
InChI Key |
FYKPJHGBHIOBKI-AWEZNQCLSA-N |
Isomeric SMILES |
CC1=C(C(=C(C(=C1C)C)[C@@H]2CCCN2)C)C |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C2CCCN2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,8S,9S,10R,13R,14S,17R)-17-((2R,5S,E)-5-Ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl methacrylate](/img/structure/B12985332.png)

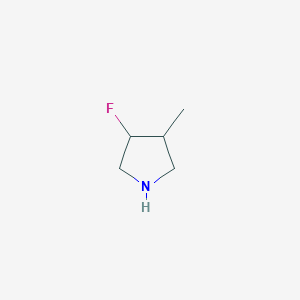
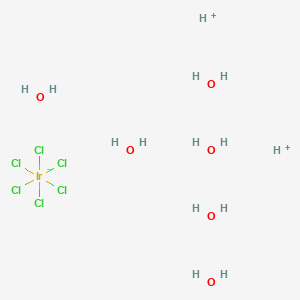
![Rel-(1R,4R,5S)-5-fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B12985346.png)
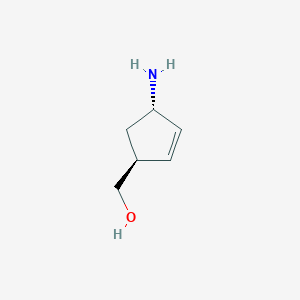
![7-Chloro-2-methylimidazo[1,2-c]pyrimidine](/img/structure/B12985366.png)
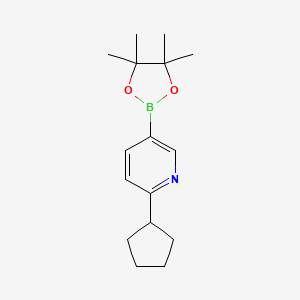
![Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylate](/img/structure/B12985370.png)
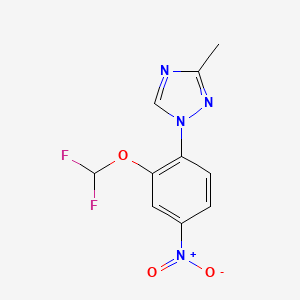
![tert-Butyl 6-(4-bromophenyl)-8-oxo-2,5,7-triazaspiro[3.4]oct-5-ene-2-carboxylate](/img/structure/B12985383.png)


![Ethyl (R)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B12985392.png)
